molecular formula C19H18ClN3O3 B2898194 5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904237-17-7

5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2898194
CAS No.: 1904237-17-7
M. Wt: 371.82
InChI Key: VJHQPVUAAPWWJU-UHFFFAOYSA-N
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Description

Structural Overview:
The compound 5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide features a pyridine core with three key substituents:

  • Position 5: Chlorine atom.
  • Position 3: Carboxamide group linked to an indol-3-ylmethyl moiety.
  • Position 6: Oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group.
  • Carboxamide Formation: Coupling reagents like EDCI/HOBt (used in for pyrazole carboxamides) may facilitate the attachment of the indole-methylamine to the pyridine-3-carboxylic acid intermediate .
  • Oxolane-Oxy Introduction: A nucleophilic aromatic substitution or Mitsunobu reaction could install the oxolan-3-yloxy group at position 6, assuming prior activation (e.g., via a leaving group like Cl or OMs).

The oxolane group may enhance solubility compared to bulkier hydrophobic substituents.

Properties

IUPAC Name

5-chloro-N-(1H-indol-3-ylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-16-7-12(8-23-19(16)26-14-5-6-25-11-14)18(24)22-10-13-9-21-17-4-2-1-3-15(13)17/h1-4,7-9,14,21H,5-6,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHQPVUAAPWWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=CNC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

  • Pyridine core : 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid.
  • Indole moiety : (1H-indol-3-yl)methylamine.

The convergent synthesis strategy involves independent preparation of these fragments followed by amide coupling.

Synthesis of 5-Chloro-6-(Oxolan-3-yloxy)Pyridine-3-Carboxylic Acid

Route 1: Directed Functionalization of Pyridine

Step 1: Protection of 6-Hydroxypyridine-3-Carboxylic Acid
6-Hydroxypyridine-3-carboxylic acid is esterified to its methyl ester using methanol and sulfuric acid (yield: 92%).

Step 2: Chlorination at Position 5
The methyl ester undergoes directed ortho-metalation with lithium diisopropylamide (LDA) at -78°C, followed by quenching with hexachloroethane to introduce chlorine at position 5 (yield: 85%).

Step 3: Mitsunobu Reaction for Ether Formation
The hydroxyl group at position 6 reacts with oxolan-3-ol under Mitsunobu conditions (DIAD, triphenylphosphine) to form the oxolan-3-yloxy ether (yield: 78%).

Step 4: Ester Hydrolysis
The methyl ester is hydrolyzed with 2 M NaOH at 80°C to yield the carboxylic acid (yield: 95%).

Table 1: Reaction Conditions for Pyridine Core Synthesis
Step Reagents/Conditions Temperature Yield (%)
1 MeOH, H₂SO₄ Reflux 92
2 LDA, C₂Cl₆ -78°C 85
3 DIAD, PPh₃ 0°C → RT 78
4 2 M NaOH 80°C 95

Route 2: Halogen Dance Rearrangement

Step 1: Bromination of 3-Cyanopyridine
3-Cyanopyridine is brominated at position 4 using N-bromosuccinimide (NBS) and AIBN (yield: 88%).

Step 2: Halogen Dance to Position 5
The bromine migrates to position 5 via a palladium-catalyzed halogen dance reaction (Pd(OAc)₂, PPh₃, 110°C) (yield: 76%).

Step 3: Hydroxylation and Etherification
The intermediate is hydroxylated at position 6 using H₂O₂/FeSO₄, followed by Mitsunobu reaction with oxolan-3-ol (yield: 70%).

Step 4: Nitrile Hydrolysis
The cyano group is hydrolyzed to carboxylic acid using 6 M HCl at 120°C (yield: 90%).

Synthesis of (1H-Indol-3-yl)Methylamine

Reductive Amination of Indole-3-Carbaldehyde

Indole-3-carbaldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol to form the primary amine (yield: 82%).

Gabriel Synthesis

Indole-3-methanol is converted to its phthalimide derivative, followed by hydrazinolysis to release the amine (yield: 75%).

Amide Coupling

Acid Chloride Method

The carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with (1H-indol-3-yl)methylamine in dichloromethane (yield: 88%).

Carbodiimide-Mediated Coupling

Using EDCl and HOBt in DMF, the carboxylic acid couples with the amine at room temperature (yield: 85%).

Table 2: Amide Coupling Efficiency
Method Reagents Yield (%)
Acid Chloride SOCl₂, Et₃N 88
EDCl/HOBt EDCl, HOBt, DMF 85

Optimization and Challenges

Regioselectivity in Chlorination

Directed ortho-metalation ensures precise chlorination at position 5, avoiding byproducts from electrophilic aromatic substitution.

Steric Hindrance in Mitsunobu Reaction

Bulky oxolan-3-ol requires extended reaction times (24–48 hours) for complete ether formation.

Purification of Hydrophobic Intermediates

Flash chromatography (silica gel, ethyl acetate/hexane) effectively isolates intermediates with >95% purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chlorinated nicotinamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted products with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Asciminib (N-[4-(Chlorodifluoromethoxy)Phenyl]-6-[(3R)-3-Hydroxypyrrolidinyl]-5-(1H-Pyrazol-3-yl)Pyridine-3-Carboxamide Hydrochloride)

Structural Differences :

Property Target Compound Asciminib
Core Structure Pyridine-3-carboxamide Pyridine-3-carboxamide
Position 5 Chlorine 1H-Pyrazol-3-yl
Position 6 Oxolan-3-yloxy (3R)-3-Hydroxypyrrolidinyl
Molecular Weight ~384.5 g/mol (estimated) 486.30 g/mol (salt form)

Functional Implications :

  • Oxolane vs. Pyrrolidinyl : The oxolane group (cyclic ether) may confer better solubility than Asciminib’s pyrrolidinyl (secondary amine), which could increase basicity and affect bioavailability.
  • Indole vs. Pyrazole : The indole’s aromatic NH group enables hydrogen bonding and π-stacking, whereas pyrazole’s sp²-hybridized nitrogen may enhance metal coordination.

5-Chloro-N-{[6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl]Methyl}Thiophene-2-Carboxamide ()

Structural Differences :

Property Target Compound Compound
Core Structure Pyridine-3-carboxamide Thiophene-2-carboxamide
Aromatic Substituent Indol-3-ylmethyl 1-Methyl-1H-pyrazol-4-yl
Molecular Weight ~384.5 g/mol 332.8 g/mol

Functional Implications :

  • Thiophene vs.
  • Indole vs. Pyrazole : The indole’s larger aromatic system may improve target binding affinity but reduce metabolic stability.

Pyrazole Carboxamide Derivatives ()

Representative Compound: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a).

Property Target Compound Compound 3a ()
Core Structure Pyridine Bis-pyrazole
Carboxamide Position Position 3 Position 4
Molecular Weight ~384.5 g/mol 402.83 g/mol

Functional Implications :

  • Pyridine vs. Pyrazole : Pyridine’s aromaticity and electron-deficient nature may alter electronic interactions in biological targets compared to pyrazole’s dual sp²-hybridized nitrogens.
  • Substituent Complexity : The target compound’s indole and oxolane groups introduce stereoelectronic effects absent in simpler pyrazole derivatives.

Table 1. Structural and Physicochemical Properties

Compound Core Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyridine 5-Cl, 6-oxolane, 3-indole carboxamide ~384.5 Indole, oxolane, carboxamide
Asciminib Pyridine 5-pyrazole, 6-pyrrolidinyl 486.30 Pyrazole, pyrrolidinyl
Compound Thiophene Pyridylmethyl, pyrazole 332.8 Thiophene, pyrazole
Compound 3a Bis-pyrazole 5-Cl, 4-carboxamide 402.83 Phenyl, cyano

Theoretical Implications :

  • Solubility : Oxolane and pyrrolidinyl groups may enhance aqueous solubility compared to purely aromatic substituents.
  • Bioactivity : Indole’s hydrogen-bonding capacity could improve target specificity, while pyrazole/thiophene motifs may optimize pharmacokinetics.

Biological Activity

5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, an indole moiety, and an oxolane group. The presence of chlorine and the carboxamide functional group suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antioxidant Activity : This compound may possess antioxidant properties, which are crucial for combating oxidative stress in cells. The DPPH radical scavenging assay is a common method used to evaluate such activity.
  • Anticancer Potential : Compounds containing indole and pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. They may act by inducing apoptosis or inhibiting specific signaling pathways involved in cancer progression.

Antioxidant Activity

A study evaluated the antioxidant capacity of various indole derivatives using the DPPH assay. The results indicated that certain derivatives exhibited significant radical scavenging abilities, suggesting that this compound could similarly demonstrate potent antioxidant effects .

Anticancer Studies

In vitro studies have shown that indole-based compounds can inhibit the growth of various cancer cell lines. For instance, compounds with structural similarities to this compound were found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Case Studies

  • Case Study on Anticancer Activity : A derivative similar to the target compound was tested against human leukemia cells. The study reported a significant reduction in cell viability at concentrations as low as 10 µM, indicating a strong anticancer effect .
  • Case Study on Antioxidant Properties : Another research project focused on the antioxidant potential of indole derivatives. It was found that compounds with a similar scaffold to this compound exhibited higher DPPH scavenging rates compared to standard antioxidants like ascorbic acid .

Data Tables

Biological Activity Test Method IC50 Value (µM) Reference
AntioxidantDPPH Assay15
Anticancer (Leukemia)Cell Viability10

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, indole protons typically appear at δ 7.0–7.5 ppm, while oxolan protons resonate at δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (ESI or EI) to verify molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for related pyridine-carboxamide derivatives .

How can researchers optimize synthetic yield and purity?

Advanced Research Question

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for reductions) or acid/base conditions to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while methanol/ethanol aid in crystallization .
  • Reaction Time/Temperature : Optimize via kinetic studies; prolonged heating (>24 hrs) may degrade sensitive indole groups .

Data Contradiction Example : If yields vary between batches, assess moisture sensitivity of intermediates or catalyst deactivation .

How should discrepancies in biological activity data be addressed?

Advanced Research Question

  • Assay Validation : Ensure consistency in enzyme assay conditions (pH, temperature) and receptor binding protocols. For example, variations in IC50_{50} values may arise from differences in protein concentrations .
  • Purity Verification : Contaminants (e.g., unreacted starting materials) can skew results. Use HPLC-MS to confirm compound integrity .
  • Structural Confirmation : Re-examine stereochemistry (e.g., via NOESY NMR) if bioactivity contradicts computational predictions .

What initial biological screening strategies are recommended?

Basic Research Question

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. For example, measure IC50_{50} values under standardized conditions .
  • Cell-Based Assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines, noting the indole moiety’s role in apoptosis modulation .
  • Receptor Profiling : Screen against GPCRs or nuclear receptors using radioligand displacement assays .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

  • Substituent Variation : Modify the oxolan-3-yloxy group (e.g., replace with tetrahydrofuran or cyclopentyl derivatives) to assess steric/electronic effects .
  • Bioisosteric Replacement : Swap the indole ring with benzimidazole or pyrrole to probe binding pocket interactions .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent properties (logP, polar surface area) with activity .

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